Welcome to the BenchChem Online Store!
molecular formula C9H11ClO2 B8469575 2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol

2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol

Cat. No. B8469575
M. Wt: 186.63 g/mol
InChI Key: KSMLGHDAQKIDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04801593

Procedure details

Lithium aluminium hydride (12 g) was suspended in dry ether (500 ml). A solution of diethyl 4-chlorohomophthalate (75 g) in ether (200 ml) was added dropwise to the above suspension over 30 minutes. The reaction mixture was heated at reflux for 2 hrs. Excess lithium aluminium hydride was decomposed carefully with water and the resulting mixture filtered through a pad of diatomaceous earth. The filtrate was partitioned between water (200 ml) and ether (800 ml). The organic layer was dried (magnesium sulphate) and evaporated in vacuo to a semi-solid which on trituation with petroleum ether (b.pt. 40°-60°) gave 2-(4-chloro-6-hydroxymethylphenyl)ethanol as a solid (45 g) m.pt. 75°-76°, characterised by its nmr spectrum.
Quantity
12 g
Type
reactant
Reaction Step One
Name
diethyl 4-chlorohomophthalate
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([C:20](OCC)=[O:21])[C:11](=[CH:18][CH:19]=1)[CH2:12][C:13](OCC)=[O:14].O>CCOCC>[Cl:7][C:8]1[CH:9]=[C:10]([CH2:20][OH:21])[C:11]([CH2:12][CH2:13][OH:14])=[CH:18][CH:19]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
diethyl 4-chlorohomophthalate
Quantity
75 g
Type
reactant
Smiles
ClC=1C=C(C(CC(=O)OCC)=CC1)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting mixture filtered through a pad of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between water (200 ml) and ether (800 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a semi-solid which on trituation with petroleum ether (b.pt. 40°-60°)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=C1)CO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.